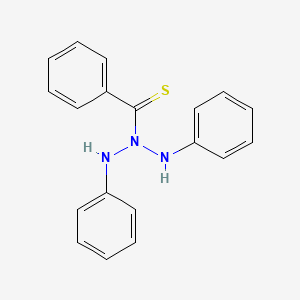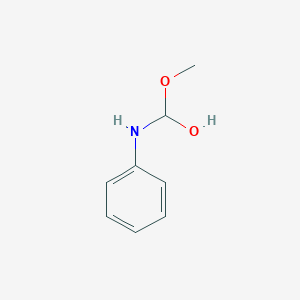![molecular formula C17H14N2O2 B14303731 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione CAS No. 121597-23-7](/img/structure/B14303731.png)
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylpropylidene group attached to an amino group, which is further connected to an isoindole-1,3-dione structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione typically involves the condensation of an appropriate amine with an isoindole-1,3-dione derivative. One common method is the reaction of 3-phenylpropylamine with phthalic anhydride under reflux conditions in the presence of a suitable solvent such as toluene or xylene. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, solvent recovery and recycling techniques can be employed to minimize waste and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized isoindole derivatives.
Reduction: Formation of reduced isoindole derivatives.
Substitution: Formation of substituted isoindole derivatives with various functional groups.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A structurally related compound with similar chemical properties.
N-Phenylphthalimide: Another isoindole derivative with a phenyl group attached to the nitrogen atom.
3-Phenylpropylamine: A precursor used in the synthesis of the target compound.
Uniqueness
2-[(3-Phenylpropylidene)amino]-1H-isoindole-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an isoindole-1,3-dione core with a phenylpropylidene group makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
121597-23-7 |
|---|---|
Formule moléculaire |
C17H14N2O2 |
Poids moléculaire |
278.30 g/mol |
Nom IUPAC |
2-(3-phenylpropylideneamino)isoindole-1,3-dione |
InChI |
InChI=1S/C17H14N2O2/c20-16-14-10-4-5-11-15(14)17(21)19(16)18-12-6-9-13-7-2-1-3-8-13/h1-5,7-8,10-12H,6,9H2 |
Clé InChI |
KRIONOMICKVSGT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)CCC=NN2C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


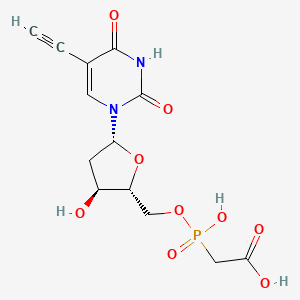
![4,5,7-Trimethyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B14303652.png)
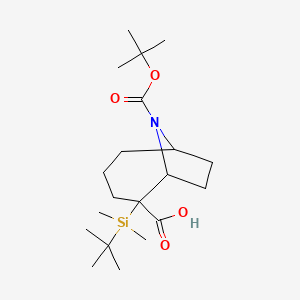
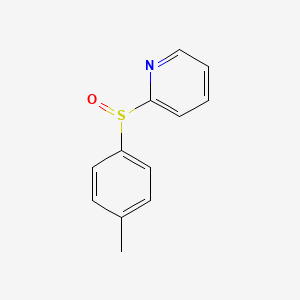
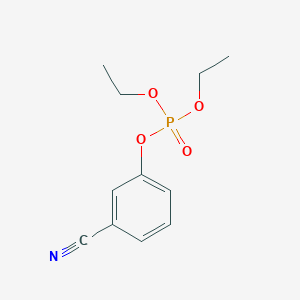
![1-[(Prop-2-en-1-yl)oxy]hept-3-yne](/img/structure/B14303666.png)

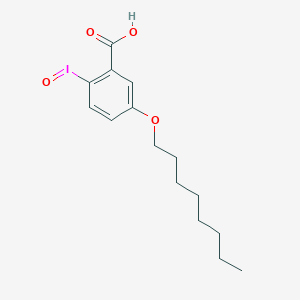
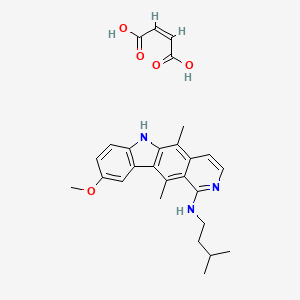
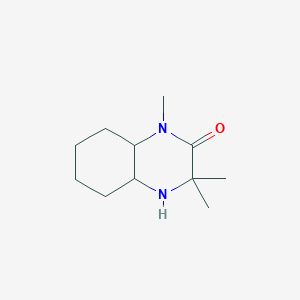
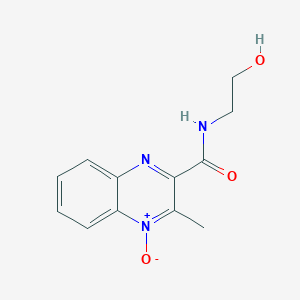
![Hydroxymethyl 5-(benzoyloxy)-9,11b-dimethyl-8-oxotetradecahydro-9,11a-methanocyclohepta[a]naphthalene-4-carboxylate](/img/structure/B14303727.png)
